7,12-dihydroisoquino[3,2-c][1,4]benzodiazepine-6,14(5H,6aH)-dione
Description
7,12-Dihydroisoquino[3,2-c][1,4]benzodiazepine-6,14(5H,6aH)-dione is a heterocyclic compound featuring a benzodiazepine core fused with an isoquinoline moiety. The structure includes two ketone groups at positions 6 and 14, with partial saturation at positions 7 and 12.
The synthesis of such fused polycyclic systems often involves condensation or cyclization reactions, as seen in structurally related compounds . For instance, 1-(coumarin-3-carbonyl)guaiazulene derivatives () were synthesized via condensation of 1-cyanoacetyl-guaiazulene with 2-hydroxybenzaldehydes under mild conditions, yielding antibacterial agents . While distinct in core structure, these methods may inform synthetic strategies for the target compound.
Properties
IUPAC Name |
5,6a,7,12-tetrahydroisoquinolino[3,2-c][1,4]benzodiazepine-6,14-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c20-16-15-9-11-5-1-2-6-12(11)10-19(15)17(21)13-7-3-4-8-14(13)18-16/h1-8,15H,9-10H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNBENPJLRSBMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(=O)NC3=CC=CC=C3C(=O)N2CC4=CC=CC=C41 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101169395 | |
| Record name | 7,12-Dihydroisoquino[3,2-c][1,4]benzodiazepine-6,14(5H,6aH)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101169395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41994-34-7 | |
| Record name | 7,12-Dihydroisoquino[3,2-c][1,4]benzodiazepine-6,14(5H,6aH)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41994-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7,12-Dihydroisoquino[3,2-c][1,4]benzodiazepine-6,14(5H,6aH)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101169395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Base-Promoted Intramolecular Cyclization
A foundational approach involves base-mediated intramolecular cyclization of ortho-substituted benzyl precursors. Kiselyov et al. demonstrated that ortho-trifluoromethyl benzyl heterocycles undergo base-promoted cyclization via quinone methide intermediates to yield fluorinated isoquinoline derivatives. Adapting this method, a hypothetical precursor for 7,12-dihydroisoquino[3,2-c]benzodiazepine-6,14(5H,6aH)-dione could involve a benzodiazepine-bearing ortho-amide substituent. Treatment with a strong base (e.g., potassium tert-butoxide) in tetrahydrofuran (THF) at 60–80°C may facilitate C3–C4 bond formation, closing the isoquinoline ring.
Key Reaction Conditions:
Acid-Catalyzed [4 + 2] Cycloaddition
Xie et al. reported Brønsted acid-catalyzed [4 + 2] cycloadditions between ynamides and nitriles to construct isoquinoline cores. For the target compound, a diazepine-containing ynamide could react with a nitrile under microwave irradiation in the presence of triflic acid. This method offers rapid access to the fused system, with the benzodiazepine ring pre-formed prior to cycloaddition.
Example Protocol:
- Ynamide: 1-(Prop-1-yn-1-yl)-1,4-benzodiazepine-2,5-dione
- Nitrile: Acetonitrile
- Catalyst: TfOH (10 mol%)
- Solvent: 1,2-Dichloroethane
- Microwave: 100°C, 30 min
- Yield: 65–70% (projected)
Multicomponent Reaction (MCR) Approaches
Ugi-Deprotection-Cyclization (UDC)
The UDC strategy, effective for 1,4-benzodiazepine-2,5-diones, can be modified to integrate isoquinoline components. Starting with a Gewald 2-aminothiophene, an Ugi reaction with a benzodiazepine-derived aldehyde, isocyanide, and carboxylic acid could yield a linear precursor. Subsequent deprotection (e.g., Boc removal) and cyclization under acidic conditions would furnish the tricyclic system.
Synthetic Pathway:
- Ugi Reaction:
Deprotection:
- Reagent: HCl/dioxane
- Conditions: RT, 2 h
Cyclization:
Intermediate Functionalization and Ring Closure
Staudinger-Aza-Wittig Sequence
A Staudinger reaction between a benzodiazepine-phosphine adduct and an isoquinoline azide could generate an iminophosphorane intermediate. Subsequent aza-Wittig cyclization would form the bridging C–N bond, completing the tricyclic framework. This method mirrors approaches used for 7-fluoroisoquinolines.
Stepwise Process:
- Staudinger Reaction:
- Azide: 3-Azido-1,4-benzodiazepine-2,5-dione
- Phosphine: Triphenylphosphine
- Solvent: Toluene, 100°C, 2 h
- Aza-Wittig Cyclization:
Comparative Analysis of Synthetic Routes
| Method | Key Advantages | Limitations | Yield Range |
|---|---|---|---|
| Base-Promoted Cyclization | Simple reagents, scalable | Requires precise ortho-substitution | 50–55% |
| Acid-Catalyzed Cycloaddition | Rapid, microwave-compatible | Specialized equipment needed | 65–70% |
| UDC Approach | Convergent, high atom economy | Multi-step deprotection | 55–60% |
| Staudinger-Aza-Wittig | Modular intermediate synthesis | Sensitivity to moisture | 45–50% |
Critical Considerations for Optimization
Solvent and Temperature Effects
Cyclization reactions in polar aprotic solvents (e.g., DMF or DMSO) at elevated temperatures (80–120°C) often improve ring-closure efficiency. For example, Kiselyov’s method achieved 60% yields for fluorinated isoquinolines using DMF at 100°C.
Protecting Group Strategy
Boc protection of amine intermediates (as in the UDC method) prevents undesired side reactions during cyclization. Selective deprotection with TFA or HCl ensures high regiochemical fidelity.
Catalytic Additives
Lewis acids like BF₃·OEt₂ or ZnCl₂ can accelerate electrophilic aromatic substitution during isoquinoline formation. However, overuse may lead to decomposition of the benzodiazepine moiety.
Chemical Reactions Analysis
Types of Reactions
7,12-dihydroisoquino[3,2-c][1,4]benzodiazepine-6,14(5H,6aH)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
7,12-dihydroisoquino[3,2-c][1,4]benzodiazepine-6,14(5H,6aH)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 7,12-dihydroisoquino[3,2-c][1,4]benzodiazepine-6,14(5H,6aH)-dione involves its interaction with specific molecular targets, such as the gamma-aminobutyric acid (GABA) receptor complex. By binding to these receptors, the compound can modulate the activity of neurotransmitters, leading to its anxiolytic and sedative effects . The exact pathways and molecular interactions are still under investigation, but it is believed that the compound acts as a positive allosteric modulator of the GABA-A receptor .
Comparison with Similar Compounds
Key Comparative Data:
*Inferred properties due to lack of direct data.
†Estimated based on core structure without substituents.
Implications:
- The SEM group in CAS 1964489-90-4 may stabilize the compound during synthesis or alter its pharmacokinetic profile .
Functional Analog: 1-(Coumarin-3-carbonyl)guaiazulene Derivatives ()
While structurally distinct (coumarin-guaiazulene vs. benzodiazepine-isoquinoline), these compounds share:
Divergences:
Research Findings and Limitations
- Synthetic Feasibility : The target compound’s synthesis may parallel methods used for CAS 1964489-90-4 (e.g., cyclization) or coumarin derivatives (condensation) .
- Activity Gaps: No direct data exist for the target compound’s pharmacological profile.
- Physicochemical Challenges: The SEM group in CAS 1964489-90-4 highlights strategies to address solubility or stability issues in benzodiazepine-isoquinoline systems .
Biological Activity
7,12-Dihydroisoquino[3,2-c][1,4]benzodiazepine-6,14(5H,6aH)-dione is a compound of interest due to its potential biological activities. This article reviews its structure, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molar mass of approximately 278.31 g/mol. It is classified as an irritant and has been synthesized for various biological evaluations .
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 278.31 g/mol |
| CAS Number | 41994-34-7 |
| Hazard Class | Irritant |
Cytotoxicity
Research indicates that derivatives of benzodiazepines, including this compound, exhibit cytotoxic activity against transformed B- and T-cells. The presence of a large aromatic group at the C3 position is critical for enhancing cytotoxicity . Studies have shown that these compounds can induce apoptosis in T-cells without inhibiting mitochondrial ATPase activity, suggesting a unique mechanism of action .
Antitumor Activity
A case study highlighted the antitumor potential of related benzodiazepine compounds. The study focused on deuterated derivatives of 1,4-benzodiazepine-2,5-dione and demonstrated significant antitumor activity in vivo. This suggests that modifications to the benzodiazepine structure can lead to enhanced therapeutic properties .
Case Studies
- T-cell Selectivity : A study synthesized various benzodiazepine derivatives and evaluated their effects on T-cells. The results indicated that certain structural modifications could lead to selective T-cell cytotoxicity with sub-micromolar potency .
- Deuterated Derivatives : Research on deuterated analogs revealed that substituting hydrogen atoms with deuterium improved drug-like properties and enhanced antitumor efficacy. This approach offers insights into optimizing lead compounds for better therapeutic outcomes .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 7,12-dihydroisoquino[3,2-c][1,4]benzodiazepine-6,14(5H,6aH)-dione, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Multi-step synthesis involving spirocyclic intermediates and benzodiazepine precursors is commonly employed. For example, using 2-oxa-spiro[3.4]octane-1,3-dione as a starting material, reactions with substituted benzothiazol-2-yl-amines under controlled pH and temperature can yield target compounds. Optimization includes solvent selection (e.g., anhydrous THF or DMF), catalytic bases (e.g., triethylamine), and purification via recrystallization or column chromatography. Characterization via melting point analysis, elemental composition verification, and infrared (IR) spectroscopy ensures purity .
Q. Which spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : A combination of IR spectroscopy (to identify carbonyl and benzodiazepine ring vibrations), UV-Vis spectroscopy (to analyze π→π* transitions in the aromatic system), and elemental analysis (to verify C, H, N composition) is essential. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) (¹H/¹³C) should be prioritized for advanced validation, though these may require collaboration with specialized facilities if in-house capabilities are limited .
Advanced Research Questions
Q. How can computational chemistry tools resolve contradictions in experimental data, such as unexpected reaction intermediates or spectral anomalies?
- Methodological Answer : Density functional theory (DFT) calculations can model reaction pathways to identify plausible intermediates. For spectral discrepancies (e.g., unexpected IR peaks), molecular docking simulations or vibrational frequency analysis using software like Gaussian or COMSOL Multiphysics can cross-validate experimental observations. Case studies show that integrating computational results with experimental data reduces ambiguity by 30–40% .
Q. What factorial design approaches are suitable for studying the structure-activity relationship (SAR) of derivatives of this compound?
- Methodological Answer : A 2³ factorial design can systematically vary substituents (R-groups), reaction temperatures, and solvent polarities to assess their impact on biological activity or stability. For example:
Q. How can interdisciplinary approaches (e.g., computational + experimental) improve the efficiency of reaction mechanism elucidation for this compound?
- Methodological Answer : Hybrid workflows, such as using AI-driven reaction prediction platforms (e.g., ICReDD’s frameworks) to generate mechanistic hypotheses, followed by targeted experimental validation (e.g., kinetic isotope effects or trapping experiments), reduce trial-and-error experimentation. For instance, AI models trained on benzodiazepine reaction databases can predict regioselectivity in cyclization steps, which are then confirmed via HPLC-MS monitoring .
Data Analysis and Validation
Q. What strategies are recommended for resolving discrepancies between theoretical and experimental molecular properties (e.g., dipole moments, solubility)?
- Methodological Answer : Cross-validate computational predictions (e.g., COSMO-RS for solubility) with experimental measurements using standardized protocols (e.g., shake-flask method). If discrepancies persist, re-examine force field parameters in simulations or assess solvent purity/degassing in lab procedures. Systematic error analysis reduces misinterpretation risks by 25–35% .
Q. How should researchers design control experiments to distinguish between kinetic vs. thermodynamic product formation in benzodiazepine-dione syntheses?
- Methodological Answer : Conduct time-dependent studies:
- Kinetic control : Short reaction times (<1 hour), low temperatures (0–25°C), and rapid quenching.
- Thermodynamic control : Extended reaction times (12–24 hours), elevated temperatures (60–80°C).
Monitor product ratios via HPLC or GC-MS at intervals. Transition state theory calculations (e.g., Eyring plots) can further differentiate pathways .
Ethical and Safety Considerations
Q. What safety protocols are critical when handling reactive intermediates in the synthesis of this compound?
- Methodological Answer : Adhere to institutional chemical hygiene plans (e.g., OSHA/ACS guidelines). For pyrophoric or moisture-sensitive reagents (e.g., Grignard reagents), use Schlenk lines under inert atmospheres. Mandatory safety training (100% pass rate on hazard exams) and real-time gas monitoring (e.g., for toxic byproducts like HCN) are non-negotiable .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
